molecular formula C18H15BrN4O3 B11686370 3-(4-Bromophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-Bromophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11686370
M. Wt: 415.2 g/mol
InChI Key: YXUHJBRUCNEKDW-KEBDBYFISA-N
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Description

3-(4-Bromophenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for more complex materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-Bromophenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of both the bromophenyl and methoxyphenyl groups in 3-(4-Bromophenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide provides unique electronic and steric properties that can influence its reactivity and biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C18H15BrN4O3

Molecular Weight

415.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15BrN4O3/c1-26-16-4-2-3-12(17(16)24)10-20-23-18(25)15-9-14(21-22-15)11-5-7-13(19)8-6-11/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+

InChI Key

YXUHJBRUCNEKDW-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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